2-(2,4-Dichloro-6-methylphenoxy)propanoic acid
Overview
Description
2-(2,4-Dichloro-6-methylphenoxy)propanoic acid is an organic compound with the molecular formula C10H10Cl2O3. It is a white solid with a distinct odor of chlorobenzene and ester. This compound is known for its high thermal and chemical stability at room temperature and is widely used in the production of herbicides and pesticides .
Preparation Methods
2-(2,4-Dichloro-6-methylphenoxy)propanoic acid can be synthesized through the esterification reaction of 2,4-dichlorophenol and acrylic acid. This reaction typically occurs under alkaline conditions, with triethylamine or potassium carbonate as the catalyst . The industrial production of this compound involves similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
2-(2,4-Dichloro-6-methylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2,4-Dichloro-6-methylphenoxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a tool for studying the effects of herbicides on plant physiology.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichloro-6-methylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. It primarily acts by disrupting the normal growth processes of plants, leading to their eventual death. The compound targets enzymes involved in the synthesis of essential amino acids, thereby inhibiting protein synthesis and causing cellular damage .
Comparison with Similar Compounds
2-(2,4-Dichloro-6-methylphenoxy)propanoic acid is similar to other phenoxy herbicides, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar properties but different molecular structure.
2-(4-Chloro-2-methylphenoxy)propanoic acid: Shares similar herbicidal activity but differs in its chemical structure and specific applications
Properties
IUPAC Name |
2-(2,4-dichloro-6-methylphenoxy)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-5-3-7(11)4-8(12)9(5)15-6(2)10(13)14/h3-4,6H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEYDEGVOQIELL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(C)C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942020 | |
Record name | 2-(2,4-Dichloro-6-methylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30942020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20021-12-9 | |
Record name | Propionic acid, 2-((4,6-dichloro-o-tolyl)oxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020021129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2,4-Dichloro-6-methylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30942020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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